11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid
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Overview
Description
11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid is a complex organic compound belonging to the class of naphthalenecarboxylic acids
Preparation Methods
The synthesis of 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorides with isoquinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Scientific Research Applications
11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Industry: The compound is explored for use in organic semiconductors and optoelectronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP-competitive inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK), binding to the catalytic domain and inhibiting autophosphorylation. This inhibition affects various cellular pathways, including those involved in calcium signaling and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid include:
7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid: Known for its use as a CaM-KK inhibitor.
Benzimidazo[2,1-a]benz[de]isoquinoline-7-one: Utilized in fluorescent sensors and organic semiconductors.
11-Chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one: Shares structural similarities and is used in similar applications .
These compounds highlight the unique properties of this compound, particularly its dual functionality in biological and industrial applications.
Properties
CAS No. |
52239-18-6 |
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Molecular Formula |
C20H9ClN2O5 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
6-chloro-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaene-15,17-dicarboxylic acid |
InChI |
InChI=1S/C20H9ClN2O5/c21-8-1-6-14-13(7-8)22-17-9-2-4-11(19(25)26)16-12(20(27)28)5-3-10(15(9)16)18(24)23(14)17/h1-7H,(H,25,26)(H,27,28) |
InChI Key |
UINNSXHKUBEPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3N2C(=O)C4=CC=C(C5=C(C=CC3=C45)C(=O)O)C(=O)O |
Origin of Product |
United States |
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